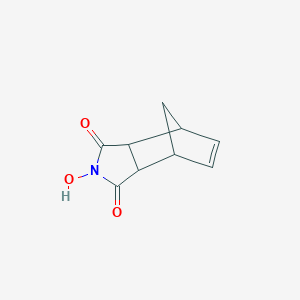

N-Hydroxy-5-norbornene-2,3-dicarboximide

Description

Propriétés

IUPAC Name |

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSSTQCWRDLYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885178 | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21715-90-2 | |

| Record name | 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21715-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-5-norbornene-2,3-dicarboximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21715-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21715-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxynorborn-5-ene-2,3-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-5-norbornene-2,3-dicarboximide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) is a pivotal reagent in synthetic organic chemistry, most notably for its role as a coupling additive in peptide synthesis to mitigate racemization. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its mechanism of action as an antiviral agent. The information is presented to support researchers and professionals in drug development and materials science in the effective application of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and a mixture of tetrahydrofuran (B95107) and dioxane.[1][2][3] The compound exists as endo and exo stereoisomers, which can be distinguished by their spectroscopic characteristics. The physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₃ | [4] |

| Molecular Weight | 179.17 g/mol | [4] |

| Melting Point | 163-173 °C | [4] |

| Boiling Point (estimated) | 311.69 °C | [2] |

| Density (estimated) | 1.2822 g/cm³ | [2] |

| pKa (predicted) | 9.00 ± 0.20 | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in ethanol | [2] |

| Storage | Store at room temperature | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with hydroxylamine (B1172632).[5] The stereochemistry of the product (endo or exo) is dependent on the stereochemistry of the starting anhydride.

General Procedure for Synthesis: [6]

-

To 24.6 g of 5-norbornene-2,3-dicarboxylic acid anhydride, add 30 ml of water.

-

While cooling the mixture to below 20 °C, add 10.6 g of sodium carbonate, followed by 13.9 g of hydroxylamine hydrochloride.

-

Stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 60-70 °C and maintain for 1 hour.

-

After cooling to room temperature, collect the N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide product by filtration.

Synthesis Workflow

Characterization Protocols

Sample Preparation (General Procedure): [7]

-

Weigh approximately 10 mg of the this compound sample into a clean vial.

-

Add 600 µL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Use a vortex mixer to ensure the complete dissolution of the sample.

-

Carefully transfer the solution into a 5mm NMR tube using a pipette.

¹H NMR Spectroscopy (Typical Parameters):

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d6

-

Reference: Tetramethylsilane (TMS) at 0 ppm. The residual solvent peak for DMSO-d5 appears at approximately 2.50 ppm.[5][8]

-

Expected Chemical Shifts (endo isomer): δ 10.50 (s, 1H, -OH), 6.07-6.03 (m, 2H, H-5, H-6), 3.28-3.25 (m, 2H, H-2, H-3), 3.25-3.21 (m, 2H, H-1, H-4), 1.57 (d, J = 8.65Hz, 1H, H-7exo), 1.48 (d, J = 8.65Hz, 1H, H-7endo).

¹³C NMR Spectroscopy (Typical Parameters):

-

Spectrometer: 100 MHz

-

Solvent: DMSO-d6

-

Reference: The central peak of the DMSO-d6 septet at 39.52 ppm.[5]

-

Expected Chemical Shifts (endo isomer): δ 172.91 (C=O, 2C), 134.37 (CH, C-5, C-6), 51.01 (CH₂, C-7), 43.85 (CH, C-1, C-4), 42.10 (CH, C-2, C-3).

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy (General Procedure): [9]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the swivel press to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Direct Infusion Electrospray Ionization (ESI)-MS (General Procedure): [2]

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µM.

-

Load the solution into a syringe and place it on a syringe pump.

-

Infuse the sample directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in the appropriate ion mode (positive or negative).

Application in Peptide Synthesis

This compound is widely used as an additive in carbodiimide-mediated peptide coupling reactions to suppress racemization and improve yield and purity.

Peptide Coupling using HONB and Diisopropylcarbodiimide (DIC):

-

Dissolve the N-protected amino acid (1 mmol) in anhydrous DMF (10 mL).

-

Add this compound (1.1 mmol) and DIC (1.1 mmol) in one portion at 0 °C.

-

Stir the reaction mixture for 5 minutes at 0 °C.

-

Add the amino acid ester or amide (1 mmol) to the mixture.

-

Stir the reaction for an additional 36 hours at 4 °C.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Peptide Coupling using HONB and Dicyclohexylcarbodiimide (DCC): [3]

-

To an ice-cold solution of the N-protected amino acid and this compound in a suitable solvent (e.g., a 1:1 v/v mixture of tetrahydrofuran and dioxane), add DCC with stirring.

-

Continue stirring in the cold for 30 minutes, then at room temperature for 2 hours.

-

The byproduct, N,N'-dicyclohexylurea (DCU), precipitates and can be removed by filtration.

-

The filtrate containing the activated ester can then be reacted with the desired amino component.

Peptide Coupling Workflow

Mechanism of Action: Antiviral Activity

This compound has been reported to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV), by inhibiting the reverse transcriptase enzyme.[2] This positions it within the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site.[1] This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains. This altered conformation distorts the active site, thereby inhibiting the polymerization of viral DNA from the RNA template.[1]

HIV RT Inhibition by HONB

References

- 1. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Animated HIV Science [animatedhivscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Changes in HIV-1 Reverse Transcriptase Induced by ...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB): A Technical Guide to its Mechanism of Action in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) as a coupling additive in peptide synthesis. It details the chemical principles underlying its efficacy in minimizing racemization and suppressing side reactions, particularly the formation of N-acylurea. This document offers a comparative analysis of HONB with other common additives, presents quantitative data where available, and provides detailed experimental protocols for its application in both solid-phase and solution-phase peptide synthesis. Furthermore, this guide includes schematic diagrams generated using the DOT language to visually represent the reaction mechanisms and experimental workflows, offering a comprehensive resource for researchers in peptide chemistry and drug development.

Introduction

The chemical synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development. The formation of the amide bond between amino acids, the fundamental step in peptide synthesis, is not without its challenges. Two of the most significant hurdles are the preservation of stereochemical integrity (i.e., suppression of racemization) and the prevention of yield-reducing side reactions. The use of coupling additives in conjunction with activating agents, such as carbodiimides, has become a standard practice to address these challenges.

This compound (HONB) is a heterocyclic compound that has emerged as a highly effective coupling additive.[1] Its unique structural features contribute to its superior performance in promoting efficient and high-fidelity peptide bond formation. This guide will elucidate the mechanism through which HONB exerts its beneficial effects, providing a detailed understanding for its rational application in peptide synthesis.

The Core Mechanism of Action

The primary role of HONB in peptide coupling, particularly in methods employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), is to act as a reactive intermediate scavenger. The carbodiimide (B86325) activates the C-terminal carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to two major undesirable reaction pathways: racemization via oxazolone (B7731731) formation and intramolecular rearrangement to a stable N-acylurea.[2][3]

HONB intervenes by rapidly reacting with the O-acylisourea intermediate to form an active ester, specifically the HONB-ester of the amino acid.[2] This active ester is more stable than the O-acylisourea, yet sufficiently reactive to readily undergo aminolysis by the N-terminal amine of the incoming amino acid, forming the desired peptide bond.

The key advantages conferred by the formation of the HONB active ester are:

-

Suppression of Racemization: The HONB active ester is less prone to deprotonation at the α-carbon compared to the O-acylisourea intermediate. This increased stability against deprotonation significantly reduces the formation of the planar oxazolone intermediate, which is the primary pathway for racemization.[2]

-

Inhibition of N-Acylurea Formation: By rapidly converting the O-acylisourea to the HONB-ester, HONB effectively outcompetes the intramolecular rearrangement that leads to the formation of the unreactive N-acylurea byproduct. This results in higher yields of the desired peptide and simplifies purification.[1]

// Nodes Carboxylic_Acid [label="N-Protected\nAmino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbodiimide [label="Carbodiimide\n(e.g., DCC)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea\nIntermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; HONB [label="HONB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HONB_Ester [label="HONB Active Ester\n(Stable Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino_Component [label="Amino Component\n(N-terminus of next AA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="Peptide Bond\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemization [label="Racemization\n(via Oxazolone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\nFormation\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> O_Acylisourea [label="+"]; Carbodiimide -> O_Acylisourea [label="+"]; O_Acylisourea -> HONB_Ester [label="+ HONB", color="#34A853"]; O_Acylisourea -> Racemization [label="Undesired\nPathway", style=dashed, color="#EA4335"]; O_Acylisourea -> N_Acylurea [label="Undesired\nPathway", style=dashed, color="#EA4335"]; HONB_Ester -> Peptide_Bond [label="+ Amino Component", color="#4285F4"]; Amino_Component -> Peptide_Bond; } .dot Figure 1: General mechanism of HONB in carbodiimide-mediated peptide coupling.

Comparative Analysis with Other Additives

HONB is often compared to other N-hydroxy type additives, most notably 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). While all three function via the formation of active esters, their relative performance can vary depending on the specific coupling reaction.

-

HOBt: For decades, HOBt has been the most widely used coupling additive. It is effective at suppressing racemization and improving coupling efficiency.[4] However, concerns have been raised about its potential explosive properties in its anhydrous form.[5]

-

HOAt: HOAt is generally considered more effective than HOBt in preventing racemization, particularly in challenging couplings, such as those involving sterically hindered amino acids or segment condensations.[6] The nitrogen atom at the 7-position of the benzotriazole (B28993) ring is thought to participate in the reaction, accelerating the aminolysis of the active ester.[7]

-

HONB: HONB is presented as a safe and effective alternative to HOBt.[1] While comprehensive, direct quantitative comparisons with both HOBt and HOAt under identical conditions are limited in the literature, HONB has been shown to be superior to N-hydroxysuccinimide (HOSu) and provides excellent yields and high purity.[1]

Quantitative Data

Table 1: Comparison of Epimerization in a "Difficult" Solid-Phase Peptide Synthesis Data adapted from a study by Carpino et al., highlighting the reduction in epimerization when HOAt is used in place of HOBt.

| Coupling Additive | % Epimerization |

| HOBt | 15.2% |

| HOAt | 2.1% |

Table 2: Racemization Levels of Various Coupling Reagents This table summarizes the percentage of D-isomer formation for different coupling reagents, providing context for the effectiveness of additives like HOBt and HOAt.[8]

| Coupling Reagent/Method | % D-Isomer (Epimerization) |

| HBTU | 1.5 - 5.0% |

| HATU | 0.5 - 2.0% |

| DIC/HOBt | 0.5 - 2.5% |

Experimental Protocols

The following are detailed protocols for the application of HONB in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis using DCC/HONB

This protocol describes a general procedure for the coupling of two amino acid derivatives in solution.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve_Reactants [label="Dissolve N-protected AA and HONB\nin anhydrous solvent (e.g., DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Amine [label="Add C-terminally protected\namino acid/peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool reaction mixture to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_DCC [label="Add DCC solution dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Allow to warm to RT and stir\n(monitor by TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter to remove DCU", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify by chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve_Reactants; Dissolve_Reactants -> Add_Amine; Add_Amine -> Cool; Cool -> Add_DCC; Add_DCC -> React; React -> Filter; Filter -> Workup; Workup -> Purify; Purify -> End; } .dot Figure 2: Workflow for solution-phase peptide synthesis using DCC/HONB.

Materials:

-

N-α-protected amino acid (1.0 eq)

-

Amino acid ester hydrochloride or other C-terminally protected amino acid (1.0 eq)

-

This compound (HONB) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq, if using an amine salt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the N-α-protected amino acid (1.0 eq) and HONB (1.1 eq) in anhydrous DCM or DMF.

-

Add the amino acid ester hydrochloride (1.0 eq) and NMM (1.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography on silica (B1680970) gel.

Solid-Phase Peptide Synthesis (SPPS) using DIC/HONB

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

// Nodes Start [label="Start with N-terminal\ndeprotected resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash resin with DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Preactivate [label="Pre-activate Fmoc-AA with DIC and HONB\nin DMF (optional, or in situ)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="Add activated amino acid solution to resin\nand shake", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor coupling completion\n(e.g., Kaiser test)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash resin with DMF and DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Next_Cycle [label="Proceed to next coupling cycle or final cleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Wash1; Wash1 -> Preactivate; Preactivate -> Couple; Couple -> Monitor; Monitor -> Wash2; Wash2 -> Deprotect; Deprotect -> Next_Cycle; } .dot Figure 3: A single coupling cycle in Fmoc-SPPS using DIC/HONB.

Materials:

-

Fmoc-protected amino acid (3-5 eq)

-

This compound (HONB) (3-5 eq)

-

Diisopropylcarbodiimide (DIC) (3-5 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Resin with N-terminal deprotected peptide

Procedure:

-

Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq) and HONB (3-5 eq) in DMF. Add DIC (3-5 eq) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for another hour or perform a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then with DCM.

-

Proceed to the next deprotection and coupling cycle.

Synthesis of Luteinizing Hormone-Releasing Hormone (LH-RH) Analogue

Protocol: The synthesis would be carried out on a Rink Amide resin to yield the C-terminal amide. The coupling of each amino acid would follow the general SPPS protocol described in section 5.2, using Fmoc-protected amino acids, DIC as the activator, and HONB as the additive. Special attention should be paid to the coupling of Histidine (His) and Arginine (Arg), which may require double coupling or the use of specific side-chain protecting groups to prevent side reactions. The final cleavage from the resin and deprotection of the side chains would be achieved using a standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5).

Conclusion

This compound (HONB) is a valuable tool in the arsenal (B13267) of peptide chemists. Its mechanism of action, centered on the formation of a relatively stable yet reactive active ester, effectively mitigates the persistent challenges of racemization and N-acylurea formation in carbodiimide-mediated peptide synthesis. While more extensive quantitative, side-by-side comparisons with other modern additives would be beneficial, the available evidence and its established use underscore its utility as a safe and efficient coupling additive. The detailed protocols provided in this guide offer a practical framework for the successful implementation of HONB in both research and production settings, contributing to the synthesis of high-purity peptides for a wide range of applications.

References

Solubility Profile of N-Hydroxy-5-norbornene-2,3-dicarboximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) in a range of organic solvents. The information presented herein is critical for the effective use of HONB in various applications, including polymer chemistry and peptide synthesis, where it serves as a crucial reagent for preventing racemization.[1][2] This document compiles quantitative solubility data, details the experimental methodologies for its determination, and visualizes the experimental workflow.

Core Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in solution-based chemical synthesis. The following tables summarize the mole fraction solubility of HONB in various pure and mixed organic solvents at different temperatures.

Solubility in Pure Organic Solvents

The following table presents the mole fraction solubility (x₁) of this compound in twelve common organic solvents at temperatures ranging from 278.15 K to 323.15 K.

| Temperature (K) | Methanol (B129727) | Ethanol | Isopropanol | n-Butanol | 2-Butanone | Acetone | Ethyl Acetate (B1210297) | Methyl Acetate | 1,4-Dioxane (B91453) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |

| 278.15 | 0.0458 | 0.0269 | 0.0125 | 0.0098 | 0.0865 | 0.1021 | 0.0389 | 0.0512 | 0.0754 | 0.2854 | 0.3587 | 0.4587 |

| 283.15 | 0.0536 | 0.0315 | 0.0148 | 0.0116 | 0.0987 | 0.1178 | 0.0452 | 0.0598 | 0.0881 | 0.3158 | 0.3954 | 0.4985 |

| 288.15 | 0.0625 | 0.0368 | 0.0174 | 0.0137 | 0.1124 | 0.1354 | 0.0523 | 0.0695 | 0.1023 | 0.3487 | 0.4351 | 0.5402 |

| 293.15 | 0.0726 | 0.0429 | 0.0205 | 0.0161 | 0.1278 | 0.1551 | 0.0603 | 0.0804 | 0.1182 | 0.3842 | 0.4779 | 0.5839 |

| 298.15 | 0.0841 | 0.0498 | 0.0241 | 0.0189 | 0.1451 | 0.1772 | 0.0693 | 0.0926 | 0.1361 | 0.4225 | 0.5241 | 0.6301 |

| 303.15 | 0.0971 | 0.0577 | 0.0282 | 0.0222 | 0.1645 | 0.2019 | 0.0794 | 0.1064 | 0.1561 | 0.4638 | 0.5738 | 0.6788 |

| 308.15 | 0.1118 | 0.0667 | 0.0329 | 0.0260 | 0.1863 | 0.2295 | 0.0907 | 0.1218 | 0.1785 | 0.5083 | 0.6273 | 0.7303 |

| 313.15 | 0.1284 | 0.0769 | 0.0383 | 0.0303 | 0.2107 | 0.2604 | 0.1034 | 0.1391 | 0.2036 | 0.5561 | 0.6848 | 0.7848 |

| 318.15 | 0.1471 | 0.0885 | 0.0445 | 0.0353 | 0.2380 | 0.2949 | 0.1176 | 0.1585 | 0.2317 | 0.6075 | 0.7465 | 0.8425 |

| 323.15 | 0.1682 | 0.1017 | 0.0516 | 0.0410 | 0.2685 | 0.3334 | 0.1335 | 0.1802 | 0.2631 | 0.6626 | 0.8128 | 0.9036 |

Data sourced from He, H., et al. (2020). Thermodynamic modelling and Hansen solubility parameter of this compound in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 300, 112203.

Solubility in Binary Solvent Systems

The solubility of HONB has also been investigated in binary solvent mixtures. The mole fraction solubility varies significantly with the composition of the solvent mixture and the temperature. For instance, in mixtures of ethyl acetate with 2-methoxyethanol (B45455), methanol, or 1,4-dioxane, the solubility generally increases with both temperature and the mass fraction of the more polar solvent.[3] The mole fraction solubility of HONB was found to range from 0.0115 in an ethyl acetate + 1,4-dioxane mixture (at a mass fraction of 0.2066 for ethyl acetate and a temperature of 278.15 K) to 0.1788 in an ethyl acetate + 2-methoxyethanol mixture (at a mass fraction of 0.7993 for 2-methoxyethanol and a temperature of 323.15 K).[3]

Experimental Protocols for Solubility Determination

The quantitative solubility data presented in this guide were primarily determined using a laser monitoring technique. This method offers a precise and automated approach to measuring the solubility of a solid compound in a liquid solvent.

Laser Monitoring Technique

The laser monitoring technique is a synthetic method for solubility determination. The fundamental principle involves monitoring the disappearance of solid solute particles in a solution as the system reaches equilibrium.

Apparatus:

-

A double-jacketed glass vessel to maintain a constant temperature.

-

A laser monitoring system, which includes a laser emitter and a detector.

-

A precision balance for accurate weighing of the solute.

-

A magnetic stirrer to ensure the solution remains homogeneous.

-

A constant temperature water bath to control the temperature of the jacketed vessel.

Procedure:

-

A known mass of the solvent is placed into the thermostated double-jacketed glass vessel.

-

The temperature of the vessel is set and maintained at the desired level by the circulating water bath.

-

The laser beam is passed through the solvent, and the initial intensity is recorded by the detector.

-

A small, precisely weighed amount of the solute (HONB) is added to the solvent while stirring.

-

The laser monitoring system continuously measures the light transmission through the solution. As the solute dissolves, the light intensity returns to its initial value.

-

The process of adding small, known quantities of the solute is repeated.

-

The saturation point is reached when the added solute no longer dissolves completely, and the laser signal does not return to its baseline, indicating the presence of undissolved particles.

-

The total mass of the solute added to the known mass of the solvent at the saturation point is used to calculate the mole fraction solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the laser monitoring technique for solubility determination.

This in-depth guide provides essential data and methodologies for professionals working with this compound. The provided quantitative data and experimental protocols are intended to facilitate the design and optimization of chemical processes involving this versatile compound.

References

- 1. endo-N-Hydroxy-5-norbornene-2,3-dicarboximide, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. Buy this compound | 21715-90-2 [smolecule.com]

- 3. Equilibrium solubility, thermodynamic properties and Hansen solubility parameter of this compound in ethyl acetate + (2-methoxyethanol, methanol and 1,4-dioxane) at various temperatures | CoLab [colab.ws]

Spectroscopic Characterization of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the endo-isomer of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), a crucial reagent in peptide synthesis and various other organic transformations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive reference for the characterization of endo-HONB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of endo-HONB were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data of endo-HONB in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 10.50 | s | 1H | N-OH |

| 6.07-6.03 | m | 2H | H-5, H-6 |

| 3.28-3.25 | m | 2H | H-2, H-3 |

| 3.25-3.21 | m | 2H | H-1, H-4 |

| 1.57 | d, J = 8.65 Hz | 1H | H-7 (exo) |

| 1.48 | d, J = 8.65 Hz | 1H | H-7 (endo) |

Table 2: ¹³C NMR Spectroscopic Data of endo-HONB in DMSO-d₆ [1]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 172.91 | C=O | C=O |

| 134.37 | CH | C-5, C-6 |

| 51.01 | CH₂ | C-7 |

| 43.85 | CH | C-1, C-4 |

| 42.10 | CH | C-2, C-3 |

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of HONB reveals characteristic absorption bands corresponding to its various functional groups.

Table 3: ATR-IR Spectroscopic Data of HONB [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Broad, Medium | O-H stretch (N-OH) |

| ~3060 | Medium | =C-H stretch (alkene) |

| ~2980-2870 | Medium | C-H stretch (aliphatic) |

| ~1770 & ~1700 | Strong | C=O stretch (imide, asymmetric and symmetric) |

| ~1640 | Weak | C=C stretch (alkene) |

| ~1350 | Medium | C-N stretch |

| ~950 | Medium | N-O stretch |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of HONB provides information on its molecular weight and fragmentation pattern.

Table 4: GC-MS Data of HONB [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 179 | 5 | [M]⁺ (Molecular Ion) |

| 114 | 10 | [M - C₅H₅]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 66 | 100 | [C₅H₆]⁺ (Cyclopentadiene) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of HONB.

Materials and Equipment:

-

This compound (HONB)

-

Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS

-

NMR tube (5 mm)

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of HONB for ¹H NMR and 20-25 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium (B1214612) signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid HONB.

Materials and Equipment:

-

This compound (HONB)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Isopropanol (B130326) and lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with isopropanol and a lint-free wipe.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid HONB powder onto the center of the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance. Identify and label the significant absorption peaks.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of HONB.

Materials and Equipment:

-

This compound (HONB)

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

GC-MS system equipped with a suitable capillary column (e.g., non-polar)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of HONB (approximately 1 mg/mL) in a suitable volatile solvent.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC-MS autosampler vial.

-

Instrument Setup: Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Set the injector temperature (e.g., 250 °C) and the MS transfer line temperature (e.g., 280 °C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities in the GC column and then enter the mass spectrometer.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to HONB.

-

Examine the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between the compound, analytical techniques, and resulting data.

References

The Emergence of HONB: A Technical Guide to a Specialized Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, chemical purity, and stereochemical integrity. This technical guide delves into the discovery, history, and application of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), a significant yet specialized coupling reagent. While perhaps not as ubiquitous as reagents like HOBt or HATU, HONB offers distinct advantages in specific synthetic contexts, particularly in the suppression of problematic side reactions. This document provides a comprehensive overview of its development, mechanism of action, and application, supported by available data and detailed experimental protocols.

Discovery and History

This compound (HONB) was introduced in the mid-1970s as a novel additive for peptide synthesis. A key publication by Fujino et al. in 1974, and a related patent, first described the use of HONB in conjunction with dicyclohexylcarbodiimide (B1669883) (DCC) for peptide bond formation[1]. The primary motivation for its development was to overcome significant side reactions associated with existing coupling methods, namely racemization and the formation of N-acylurea byproducts[2].

The researchers reported that HONB, when used as an additive, effectively minimizes the loss of stereochemical integrity of the amino acids during the coupling reaction. Furthermore, it was shown to inhibit the rearrangement of the O-acylisourea intermediate, a common issue with carbodiimide-mediated couplings that leads to the formation of the difficult-to-remove N-acylurea byproduct[2]. These initial findings positioned HONB as a valuable tool for the synthesis of high-purity peptides, particularly in solution-phase synthesis[2].

Mechanism of Action

The efficacy of HONB as a coupling additive lies in its ability to form a highly reactive and stable active ester intermediate. The general mechanism, when used with a carbodiimide (B86325) like DCC, can be summarized as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid of the N-protected amino acid is activated by the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

-

Formation of the HONB Active Ester: HONB rapidly reacts with the O-acylisourea intermediate to form a HONB-active ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to the N-acylurea byproduct.

-

Peptide Bond Formation: The amino group of the C-protected amino acid or peptide attacks the carbonyl group of the HONB-active ester, forming the desired peptide bond and releasing HONB.

This pathway is advantageous because the HONB active ester is more stable than the O-acylisourea intermediate, reducing the propensity for racemization of the activated amino acid[2].

Reaction Pathway Diagram

Caption: Mechanism of HONB-mediated peptide coupling.

Quantitative Data and Comparison

While the foundational literature on HONB emphasizes its qualitative advantages, direct, side-by-side quantitative comparisons with more common coupling reagents in peer-reviewed journals are scarce. The following tables summarize available data on the performance of other coupling reagents to provide a comparative context.

Table 1: Racemization Levels of Various Coupling Reagents

| Coupling Reagent/Additive | Peptide Model | Racemization (%) | Reference |

| DCC/HOBt | Boc-Leu-Phe-OH + H-Val-OtBu | < 1 | [1] |

| DCC (alone) | Boc-Leu-Phe-OH + H-Val-OtBu | 14.3 | [1] |

| DCC/HOAt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS | 6 | [3] |

| DCC/HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS | 18 | [3] |

| HBTU | Model Peptide | 1.5 - 5.0 | [4] |

| HATU | Model Peptide | 0.5 - 2.0 | [4] |

| COMU | Model Peptide | < 1.0 | [4] |

| DCC/HONB | Various racemization tests conducted | "Decreases racemization" (Specific % not provided) | [1] |

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Yield and Purity of Peptides with Various Coupling Reagents

| Coupling Reagent/Additive | Peptide | Yield (%) | Purity (%) | Reference |

| DCC/HOBt | Small Peptides | 85 | Not Specified | [5] |

| HBTU | Not Specified | ~95-98 | Not Specified | [6] |

| HATU | Not Specified | ~99 | Not Specified | [6] |

| DCC/HONB | Luteinizing Hormone-Releasing Hormone (LH-RH) | "Excellent yields" | "High state of purity" | [1] |

Note: The yields and purities are highly dependent on the specific peptide sequence and purification methods.

Experimental Protocols

The following protocols are based on the original work by Fujino et al. and general procedures for solution-phase peptide synthesis.

Synthesis of this compound (HONB)

Materials:

-

5-Norbornene-2,3-dicarboxylic anhydride (B1165640)

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium carbonate

-

Water

Procedure:

-

To a suspension of 24.6 g of 5-norbornene-2,3-dicarboxylic acid anhydride in 30 ml of water, add 10.6 g of sodium carbonate while maintaining the temperature below 20°C.

-

To this solution, add 13.9 g of hydroxylamine hydrochloride.

-

Stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 60-70°C and maintain for 1 hour.

-

Cool the mixture to room temperature.

-

Collect the precipitated N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide by filtration.

General Protocol for Solution-Phase Peptide Coupling using HONB and DCC

Materials:

-

N-protected amino acid

-

C-protected amino acid (or peptide)

-

HONB

-

Dicyclohexylcarbodiimide (DCC)

-

Appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

-

Activation:

-

Dissolve the N-protected amino acid (1 equivalent) and HONB (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DCM or DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture with stirring.

-

Stir the reaction mixture at 0°C for 1 hour, then at room temperature for an additional 1-2 hours.

-

-

Filtration of Dicyclohexylurea (DCU):

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filter cake with a small amount of the reaction solvent.

-

-

Coupling:

-

To the filtrate containing the HONB active ester, add the C-protected amino acid or peptide (1 equivalent).

-

If the C-protected amino acid is in the form of a salt (e.g., hydrochloride), add a tertiary amine base (e.g., N-methylmorpholine or diisopropylethylamine) (1 equivalent) to neutralize it before addition.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC). This can take from a few hours to overnight depending on the amino acids being coupled.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic solution successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected peptide.

-

Purify the crude peptide by column chromatography or recrystallization as needed.

-

Experimental Workflow Diagram

Caption: General workflow for peptide synthesis using HONB/DCC.

Conclusion

This compound (HONB) holds a significant place in the history of peptide coupling reagents. Its introduction provided a valuable method for minimizing racemization and eliminating the formation of N-acylurea byproducts, thereby facilitating the synthesis of high-purity peptides. While it has been somewhat superseded in common usage by more modern onium salt-based reagents, the principles of its mechanism of action remain relevant. For researchers in peptide chemistry and drug development, understanding the historical context and specific advantages of reagents like HONB can inform the strategic selection of synthetic methodologies, particularly in challenging cases where side reaction suppression is a primary concern. Further quantitative studies directly comparing HONB with contemporary reagents would be beneficial to fully elucidate its position in the modern peptide synthesis toolkit.

References

- 1. The Use of N-Hydroxy-5-norbornene-2, 3-dicarboximide Active Esters in Peptide Synthesis [jstage.jst.go.jp]

- 2. US3870694A - Peptide synthesis with this compound - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to N-Hydroxy-5-norbornene-2,3-dicarboximide: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure, stability, and applications of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), a versatile reagent with significant utility in peptide synthesis, polymer chemistry, and the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a bicyclic norbornene framework. Its chemical formula is C₉H₉NO₃, and it has a molecular weight of approximately 179.17 g/mol .[1][2] The molecule exists as a white to off-white crystalline powder and is sparingly soluble in water but soluble in organic solvents like ethanol.[1][3]

The structure of HONB is characterized by the presence of a reactive N-hydroxy group on the imide ring, which is crucial for its function as a coupling agent. The norbornene moiety provides a rigid scaffold, and the molecule can exist as two stereoisomers: endo and exo. These isomers arise from the orientation of the dicarboximide ring relative to the double bond of the norbornene structure. The endo isomer is typically the kinetic product of the Diels-Alder reaction used in its synthesis, while the exo isomer is the thermodynamically more stable form.[4][5] The stereochemistry of HONB can influence its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 165-170 °C | [6] |

| Solubility | Sparingly soluble in water, soluble in ethanol | [1][3] |

| pKa (predicted) | 9.00 ± 0.20 | [3] |

Stability Profile

This compound is generally stable at room temperature when stored in a closed container under normal conditions.[3] However, its stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles. The N-hydroxy group makes the imide susceptible to hydrolysis, particularly under basic conditions. This hydrolysis is a competing reaction when HONB is used in the form of its active esters for bioconjugation.[][8]

While specific kinetic data on the hydrolysis and thermal decomposition of HONB is not extensively available in the public domain, its stability profile is comparable to that of other N-hydroxysuccinimide (NHS) esters, which are known to have half-lives on the order of hours at neutral pH.[][9] For applications in drug delivery and bioconjugation, the stability of the HONB-derived active ester is a critical parameter that influences the efficiency of the conjugation reaction.

Experimental Protocols

Synthesis of endo- and exo-N-Hydroxy-5-norbornene-2,3-dicarboximide

The synthesis of HONB is typically achieved through the reaction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with hydroxylamine (B1172632).[10] The stereochemistry of the resulting HONB depends on the stereochemistry of the starting anhydride.

Protocol for Synthesis of endo-HONB:

-

Dissolve hydroxylamine hydrochloride and sodium carbonate in water.

-

Add endo-5-norbornene-2,3-dicarboxylic anhydride to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Protocol for Synthesis of exo-HONB:

The synthesis of the exo isomer follows a similar procedure, starting with exo-5-norbornene-2,3-dicarboxylic anhydride. The exo anhydride can be obtained through thermal isomerization of the endo anhydride.[4]

Caption: Synthesis workflow for endo- and exo-HONB.

Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of HONB and for developing stability-indicating analytical methods.[11][12]

Objective: To evaluate the stability of HONB under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound (HONB)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3%)

-

Methanol (B129727), Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, HPLC system with UV detector, photostability chamber, oven.

Procedure:

-

Sample Preparation: Prepare a stock solution of HONB in methanol (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the HONB stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the HONB stock solution with 0.1 N NaOH and keep at room temperature for a defined period.

-

Oxidative Degradation: Treat the HONB stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid HONB powder to dry heat in an oven (e.g., 80 °C).

-

Photolytic Degradation: Expose the HONB solution and solid powder to UV and visible light in a photostability chamber.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Monitor the degradation of the parent compound and the formation of degradation products.

References

- 1. mdpi.com [mdpi.com]

- 2. 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO3 | CID 89529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide on the Synthesis of Endo and Exo Isomers of N-Hydroxy-5-norbornene-2,3-dicarboximide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the endo and exo isomers of N-Hydroxy-5-norbornene-2,3-dicarboximide. This document details the synthetic pathways, experimental protocols, and comparative data of the two isomers, facilitating a deeper understanding of their stereochemistry and synthesis.

Introduction

This compound (HONB) is a crucial reagent in peptide synthesis, primarily utilized to prevent racemization and the formation of N-acylurea byproducts. The molecule exists as two stereoisomers, endo and exo, arising from the Diels-Alder reaction used to create its norbornene framework. The stereochemistry of these isomers can significantly influence their reactivity and physical properties. This guide elucidates the synthesis of both the kinetically favored endo isomer and the thermodynamically more stable exo isomer.

Synthetic Pathways

The synthesis of both endo- and exo-N-Hydroxy-5-norbornene-2,3-dicarboximide originates from the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640). This reaction primarily yields the endo-5-norbornene-2,3-dicarboxylic anhydride due to secondary orbital interactions that stabilize the endo transition state. The exo anhydride can be obtained through thermal isomerization of the endo isomer. Subsequently, each anhydride isomer is reacted with hydroxylamine (B1172632) to yield the corresponding N-hydroxy-dicarboximide isomer.

Experimental Protocols

Synthesis of endo-5-Norbornene-2,3-dicarboxylic anhydride

The initial step for the synthesis of the endo-N-hydroxy-dicarboximide is the Diels-Alder reaction of cyclopentadiene and maleic anhydride, which kinetically favors the endo product.[1][2]

Procedure:

-

Dissolve maleic anhydride in ethyl acetate (B1210297) with gentle warming.

-

Add petroleum ether or hexane (B92381) to the solution.

-

Slowly add freshly cracked cyclopentadiene to the mixture.

-

Allow the reaction to proceed at room temperature. Crystallization can be initiated by scratching the inside of the reaction vessel.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the endo-anhydride crystals by filtration and wash with a cold solvent.

Synthesis of exo-5-Norbornene-2,3-dicarboxylic anhydride

The exo-anhydride is obtained by thermal isomerization of the endo-anhydride.[1]

Procedure:

-

Heat the endo-5-norbornene-2,3-dicarboxylic anhydride at a temperature below its retro-Diels-Alder decomposition temperature (e.g., in a high-boiling solvent like toluene (B28343) or via microwave irradiation).

-

The isomerization results in an equilibrium mixture of endo and exo isomers.

-

The exo-anhydride can be purified from the mixture by recrystallization.

Synthesis of endo-N-Hydroxy-5-norbornene-2,3-dicarboximide

Procedure: To a solution of 24.6 g of endo-5-norbornene-2,3-dicarboxylic acid anhydride in 30 ml of water, while cooling to below 20°C, add 10.6 g of sodium carbonate followed by 13.9 g of hydroxylamine hydrochloride.[3] The mixture is then stirred at room temperature for 1 hour and subsequently heated to 60-70°C for another hour. After cooling to room temperature, the resulting endo-N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide is collected by filtration.

Synthesis of exo-N-Hydroxy-5-norbornene-2,3-dicarboximide

The synthesis of the exo isomer follows a similar procedure to the endo isomer, starting with the exo-anhydride.[1]

Procedure: The synthesis is performed according to the general procedure for the endo isomer, using exo-5-norbornene-2,3-dicarboxylic anhydride as the starting material. The reaction of the exo-anhydride with hydroxylamine and sodium carbonate in a suitable solvent like tetrahydrofuran (B95107) or water yields the exo-N-hydroxy-5-norbornene-2,3-dicarboximide.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of the endo and exo isomers of this compound.

Reaction Yields and Physical Properties

| Isomer | Starting Material | Yield (%) | Melting Point (°C) | Appearance |

| endo | endo-Anhydride | 66 | 164-168[4] | White to off-white crystalline powder[4] |

| exo | exo-Anhydride | 72 | Not Reported | White solid[1] |

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Proton | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |

| -OH | 10.50 (s) | Not specified |

| H-5, H-6 | 6.07-6.03 (m) | Not specified |

| H-2, H-3 | 3.28-3.25 (m) | Not specified |

| H-1, H-4 | 3.25-3.21 (m) | Not specified |

| H-7exo | 1.57 (d, J=8.65 Hz) | Not specified |

| H-7endo | 1.48 (d, J=8.65 Hz) | Not specified |

Note: Detailed ¹H NMR data for the exo-isomer was not explicitly provided in the referenced literature.

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Carbon | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |

| C=O | 172.91 | Not specified |

| C-5, C-6 | 134.37 | Not specified |

| C-7 | 51.01 | Not specified |

| C-1, C-4 | 43.85 | Not specified |

| C-2, C-3 | 42.10 | Not specified |

Note: Detailed ¹³C NMR data for the exo-isomer was not explicitly provided in the referenced literature. However, it is noted that the chemical shifts of the protons on carbons 2 and 3 show the most significant difference between the isomers, with the exo isomer's signal shifted downfield.[1]

Logical Relationships: Kinetic vs. Thermodynamic Control

The formation of the endo and exo isomers is a classic example of kinetic versus thermodynamic control in a chemical reaction.

-

Kinetic Product (endo) : Formed faster due to a lower activation energy barrier. This is the predominant product at lower reaction temperatures.

-

Thermodynamic Product (exo) : More stable due to reduced steric hindrance. Its formation is favored at higher temperatures, which allows the reaction to overcome the higher activation energy barrier and reach a thermodynamic equilibrium. The endo isomer can also convert to the more stable exo isomer upon heating.[1]

References

A Comprehensive Technical Guide to N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB)

CAS Number: 21715-90-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), a crucial reagent in synthetic chemistry. This document consolidates essential information on its chemical and physical properties, detailed experimental protocols for its synthesis and application, safety and handling guidelines, and its mechanism of action, particularly in the realm of peptide synthesis.

Core Properties and Specifications

This compound, often abbreviated as HONB, is a white to off-white crystalline solid.[1][2] It is recognized for its unique bridged bicyclic structure derived from a Diels-Alder reaction, which plays a significant role in its chemical reactivity and applications.[3]

Chemical and Physical Properties

The quantitative properties of HONB are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₃ | [4][5] |

| Molecular Weight | 179.17 g/mol | [4][5][6] |

| Melting Point | 165-170 °C | [2][4] |

| Boiling Point | 347.7 °C (estimated) | [4] |

| Density | 1.574 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [4][6][7] |

| Solubility | Soluble in ethanol; sparingly soluble in water. | [1][6] |

| pKa | 9.00 ± 0.20 (Predicted) | [1] |

Compound Identifiers

For easy reference across databases and regulatory frameworks, the following identifiers are associated with HONB.

| Identifier Type | Value | Source(s) |

| CAS Number | 21715-90-2 | [4][5][7] |

| EC Number | 244-538-6 | [2] |

| MDL Number | MFCD00065691 | [7] |

| PubChem ID | 89529 | [7] |

| InChI Key | ZUSSTQCWRDLYJA-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)O | |

| HS Code | 2925190090 | [4] |

Synthesis and Experimental Protocols

The synthesis of HONB typically involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with hydroxylamine (B1172632).[1] The stereochemistry of the starting anhydride (endo or exo) is a critical consideration, as the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride kinetically favors the endo isomer.[3]

Synthesis of this compound

This protocol describes a common method for synthesizing HONB from its corresponding anhydride.

Materials:

-

5-norbornene-2,3-dicarboxylic anhydride (24.6 g)

-

Sodium carbonate (10.6 g)

-

Hydroxylamine hydrochloride (13.9 g)

-

Water (30 ml)

Procedure:

-

Add 30 ml of water to 24.6 g of 5-norbornene-2,3-dicarboxylic acid anhydride in a suitable reaction vessel.

-

Cool the mixture to below 20°C using an ice bath.

-

While maintaining the cool temperature, add 10.6 g of sodium carbonate, followed by the addition of 13.9 g of hydroxylamine hydrochloride.

-

Stir the mixture at room temperature for 1 hour.

-

Increase the temperature to 60-70°C and continue the reaction for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Collect the this compound product by filtration.[9]

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as cyclohexane (B81311) to yield a white solid.

Caption: General synthesis workflow for this compound (HONB).

Applications in Peptide Synthesis

The primary and most significant application of HONB is as a coupling additive in peptide synthesis, particularly when using carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[4][10] Its role is to minimize the racemization of amino acids during the activation step and to prevent the formation of N-acylurea, an undesired byproduct.[4][6]

Mechanism of Action in Peptide Coupling

During peptide bond formation, a carbodiimide activates the carboxylic acid of an N-protected amino acid. This activated intermediate is highly reactive and susceptible to racemization via an oxazolone (B7731731) intermediate. HONB intercepts this reactive intermediate to form an active ester, known as an HONB ester. This ester is more stable than the initial activated species, reducing the likelihood of racemization, yet it remains sufficiently reactive to couple efficiently with the amino group of the next amino acid, forming the desired peptide bond.[11] This process affords peptides in excellent yields and high purity.[10]

Experimental Protocol: Peptide Coupling using HONB and DIC

This protocol outlines a general procedure for coupling an amino acid to a growing peptide chain using HONB and DIC.

Materials:

-

N-protected amino acid (1.0 mmol)

-

This compound (HONB) (1.1 mmol)

-

Diisopropylcarbodiimide (DIC) (1.1 mmol)

-

Amine component (e.g., L-Pro-NH₂) (1.0 mmol)

-

Anhydrous Dimethylformamide (DMF) (10 mL)

-

Methanol/Dichloromethane (MeOH/CH₂Cl₂) mixture for chromatography

Procedure:

-

Dissolve the N-protected amino acid (1.0 mmol) in 10 mL of anhydrous DMF in a reaction vessel.

-

Cool the solution to 0°C in an ice bath.

-

Add HONB (1.1 mmol) and DIC (1.1 mmol) to the solution in one portion.

-

Stir the reaction mixture at 0°C for 5 minutes.

-

Add the amine component (1.0 mmol) to the mixture.

-

Stir the reaction for an additional 36 hours at 4°C.

-

Remove the solvent (DMF) by evaporation under reduced pressure.

-

Purify the crude product by column chromatography using a MeOH/CH₂Cl₂ (e.g., 15:85) eluent to yield the final peptide product. [12]

Other Applications

While its primary use is in peptide synthesis, HONB's reactivity makes it a versatile compound in other areas of chemistry:

-

Polymer Chemistry: It can be used as a crosslinking agent, forming covalent bonds between polymer chains to enhance mechanical properties and stability. [1]* Drug Development: HONB serves as a precursor in the synthesis of bioactive molecules and prodrugs. [1][7]* Materials Science: It is employed in formulating surface coatings that require enhanced adhesion and durability and can be used in the creation of biodegradable materials. [7]

Biological Activity

Some studies have reported potential biological activities for HONB, although this is not its primary area of application. It has been noted to show effectiveness against HIV by inhibiting the reverse transcriptase enzyme. [6][8]Additionally, some animal studies have suggested anticancer activity. [6][8]These findings highlight potential avenues for future research but require further validation.

Safety and Handling

Proper handling of HONB is essential in a laboratory setting. The following table summarizes key safety information.

| Safety Aspect | Information | Source(s) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][8] |

| Hazard Codes | Xi (Irritant) | [8] |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin) | [8] |

| Storage | Store in a cool, ventilated, and dry environment away from heat or moisture. Recommended storage at 2-8°C. | [4][8] |

| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US) | [13] |

Limited toxicological data is available, but based on its structure, it is considered moderately toxic upon ingestion or inhalation. [1]It is not currently classified as a carcinogen by IARC or the EPA. [1][14]

Spectral Data

Characterization of HONB is typically performed using standard spectroscopic methods.

-

¹H NMR & ¹³C NMR: The nuclear magnetic resonance spectra are complex due to the bicyclic structure. The chemical shifts of the protons on carbons 2 and 3 are particularly useful for distinguishing between the exo and endo isomers. [6]* Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the O-H stretch (hydroxyl group), C=O stretch (dicarboximide), and C=C stretch (norbornene double bond). [3][15] This guide serves as a foundational resource for professionals working with this compound. By consolidating key data and protocols, it aims to facilitate efficient and safe laboratory work while promoting a deeper understanding of this versatile chemical compound.

References

- 1. This compound(21715-90-2) 13C NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. Page loading... [guidechem.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. spectrabase.com [spectrabase.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.unisa.it [iris.unisa.it]

- 12. This compound(21715-90-2) 1H NMR [m.chemicalbook.com]

- 13. peptide.com [peptide.com]

- 14. calpaclab.com [calpaclab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

HONB as a Condensation Reagent in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, particularly in the construction of amide and ester bonds crucial for pharmaceuticals and other bioactive molecules, the choice of condensation reagent is paramount. N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) has emerged as a highly effective additive in carbodiimide-mediated coupling reactions. This technical guide provides a comprehensive overview of HONB, detailing its mechanism of action, key advantages in minimizing side reactions, and applications in peptide and ester synthesis. This document consolidates available data, presents detailed experimental protocols, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a critical resource for researchers and professionals in drug development and organic chemistry.

Introduction to HONB as a Condensation Reagent

This compound, commonly known as HONB, is a heterocyclic compound widely employed as an additive in condensation reactions, most notably in peptide synthesis.[1] It is utilized in conjunction with a dehydrating agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of amide or ester linkages from carboxylic acids and amines or alcohols, respectively.

The primary role of HONB is to act as a reactive intermediate scavenger. In carbodiimide-mediated reactions, the carboxylic acid is first activated to a highly reactive O-acylisourea intermediate. This intermediate is susceptible to undesirable side reactions, including racemization of chiral centers and rearrangement to a stable N-acylurea byproduct, which can complicate purification and reduce product yield.[1][2] HONB effectively intercepts the O-acylisourea to form an HONB-active ester. This active ester is more stable than the O-acylisourea, thereby suppressing racemization, and is highly reactive towards the nucleophilic amine or alcohol, leading to efficient formation of the desired amide or ester bond.[3]

Core Advantages of Employing HONB

The utilization of HONB in condensation reactions offers several distinct advantages over other additives or proceeding without an additive:

-

Suppression of Racemization: In peptide synthesis, maintaining the stereochemical integrity of amino acids is critical for the biological activity of the final peptide. HONB has been shown to be highly effective in minimizing racemization during peptide coupling.[1][4] The formation of the more stable HONB-active ester reduces the opportunity for the deprotonation-reprotonation events at the chiral center that lead to loss of stereochemical purity.

-

Inhibition of N-Acylurea Formation: A common and often problematic side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form an N-acylurea. This byproduct is often difficult to remove from the desired product and represents a loss of both the carboxylic acid substrate and the carbodiimide reagent. HONB effectively competes with this rearrangement by rapidly forming the active ester, thus significantly reducing the formation of N-acylurea.[5][6]

-